molecular formula C18H15N3O2S B11476503 7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11476503
M. Wt: 337.4 g/mol
InChI Key: KJBZXDDERLSQMH-UHFFFAOYSA-N
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Description

7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and functional groups such as hydroxyphenyl and phenylamino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-chloronicotinic acid under basic conditions to yield the desired thiazolo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-anilino-7-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H15N3O2S/c22-13-8-6-11(7-9-13)14-10-15(23)20-17-16(14)24-18(21-17)19-12-4-2-1-3-5-12/h1-9,14,22H,10H2,(H,19,21)(H,20,23)

InChI Key

KJBZXDDERLSQMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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